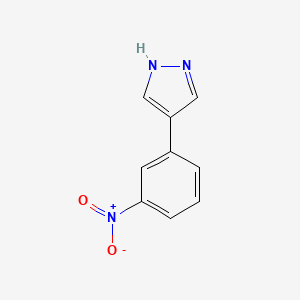

4-(3-nitrophenyl)-1H-pyrazole

Description

Historical Context and Significance of the Pyrazole (B372694) Heterocycle

The story of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, began in 1883 when it was first named by German chemist Ludwig Knorr. nih.govslideshare.netwikipedia.org Its synthesis was later achieved by Hans von Pechmann in 1898. wikipedia.org For a considerable time, naturally occurring pyrazole derivatives were thought to be rare, until the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959. nih.govwikipedia.org

The pyrazole nucleus is an aromatic, planar, and electron-rich structure, which makes it a versatile scaffold in organic synthesis. numberanalytics.commdpi.com This versatility has led to its use in a wide array of applications, including pharmaceuticals, agrochemicals, and dyes. numberanalytics.comnumberanalytics.comglobalresearchonline.net

Broad Spectrum of Biological Activities Associated with Pyrazole Core Structures

The pyrazole scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. dntb.gov.uaresearchgate.net Pyrazole derivatives have been reported to exhibit a vast range of pharmacological activities, including:

Anti-inflammatory and Analgesic: Many pyrazole-based compounds have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov A well-known example is Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation. numberanalytics.com

Antimicrobial and Antifungal: Research has demonstrated the efficacy of pyrazole derivatives against various bacterial and fungal strains. nih.govmdpi.commdpi.com

Anticancer: The pyrazole core is present in numerous compounds investigated for their antitumor properties. nih.govmdpi.comnih.gov

Antiviral: Certain pyrazole derivatives have shown promise as antiviral agents. nih.govmdpi.com

Other Activities: The biological activities of pyrazoles also extend to anticonvulsant, antidepressant, antidiabetic, and neuroprotective effects. nih.govglobalresearchonline.netmdpi.com

The wide range of biological activities is attributed to the ability of the pyrazole ring to interact with various biological targets, such as enzymes and receptors. globalresearchonline.net

Specific Focus on Nitrophenyl Pyrazole Scaffolds in Medicinal Chemistry

The introduction of a nitrophenyl group onto the pyrazole scaffold can significantly influence its biological activity. The nitro group is a strong electron-withdrawing group, which can alter the electronic properties of the molecule and its ability to interact with biological targets.

The specific placement of the nitrophenyl group at the 4-position of the pyrazole ring, with the nitro group at the meta-position of the phenyl ring, creates the 4-(3-nitrophenyl)-1H-pyrazole moiety. This particular arrangement has been the subject of focused research due to its potential in drug discovery. The presence of the 3-nitrophenyl group has been shown to confer potent anticancer activity in some pyrazole-based compounds. acs.org

Current research on nitrophenyl pyrazole derivatives is vibrant and expanding. Scientists are actively synthesizing and evaluating novel derivatives for a variety of therapeutic applications. For instance, studies have explored the synthesis of 1,3,4,5-tetrasubstituted pyrazole derivatives containing a nitrophenyl group for their antimicrobial activities. researchgate.net Other research has focused on the development of pyrazole derivatives with nitrophenyl substituents as potential inhibitors of specific enzymes, such as EGFR kinase in cancer therapy. nih.gov

A key trend in this field is the use of molecular modeling and computational studies to predict the biological activity of new compounds and to understand their mechanism of action at the molecular level. This approach aids in the rational design of more potent and selective drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-3-1-2-7(4-9)8-5-10-11-6-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYSLFRVYACGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity and Pharmacological Potential of 4 3 Nitrophenyl 1h Pyrazole Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 4-(3-nitrophenyl)-1H-pyrazole have shown considerable promise as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects across a range of cancer cell models. Researchers have synthesized and evaluated numerous analogues, modifying the core structure to enhance potency and selectivity.

In Vitro Cytotoxicity Evaluation

The primary assessment of the anticancer potential of this compound derivatives involves in vitro cytotoxicity assays against various cancer cell lines. These studies are crucial in determining the concentration of the compound required to inhibit cancer cell growth by 50% (IC50), a key indicator of its potency.

Data specifically detailing the cytotoxic effects of this compound derivatives against the murine P815 mastocytoma cell line are limited in the currently available literature. However, the broader class of pyrazole (B372694) derivatives has been investigated against various murine cancer models, suggesting the potential for activity. Further targeted studies are necessary to establish the specific efficacy of this compound derivatives against this particular cell line.

Extensive research has been conducted on the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines, demonstrating a wide range of activities.

For instance, a series of pyrazole derivatives incorporating the 4-nitrophenyl moiety showed significant antiproliferative activity against human colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2) cell lines. One notable compound exhibited IC50 values of 4.2 µM, 17.8 µM, and 4.4 µM against HCT-116, MCF-7, and HepG2 cells, respectively banglajol.info. Another study on pyrazole derivatives reported IC50 values in the low micromolar range against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines nih.gov.

Specifically, 3-((3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)indolin-2-one derivatives have been synthesized and evaluated for their cytotoxic effects. While some of these compounds displayed minor cytotoxicity with IC50 values above 20 μM, they highlight the ongoing exploration of this chemical space semanticscholar.org.

Furthermore, novel pyrazole-thiadiazole hybrids bearing a 5-(4-nitrophenyl) substituent have been synthesized and tested against various cancer cell lines, indicating the broad interest in the anticancer potential of such derivatives nih.gov. The antiproliferative activities of pyrazole derivatives have also been observed against HT-29 colon cancer cells, with some compounds showing IC50 values in the micromolar range semanticscholar.org. While some pyrazole derivatives have been found to be non-cytotoxic to PC-3 prostate cancer cells, this highlights the importance of specific structural features for activity nih.gov.

The following table summarizes the cytotoxic activities of selected this compound derivatives against various human cancer cell lines.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyrazole Derivative 1 | HCT-116 | Colon Carcinoma | 4.2 | banglajol.info |

| Pyrazole Derivative 1 | MCF-7 | Breast Adenocarcinoma | 17.8 | banglajol.info |

| Pyrazole Derivative 1 | HepG2 | Hepatocellular Carcinoma | 4.4 | banglajol.info |

| Thiazolyl pyrazole carbaldehyde hybrid | HeLa | Cervical Cancer | 9.05 ± 0.04 | nih.gov |

| Thiazolyl pyrazole carbaldehyde hybrid | MCF-7 | Breast Cancer | 7.12 ± 0.04 | nih.gov |

| Thiazolyl pyrazole carbaldehyde hybrid | A549 | Lung Cancer | 6.34 ± 0.06 | nih.gov |

| Tosind | HT-29 | Colon Cancer | 30 | semanticscholar.org |

A crucial aspect of anticancer drug development is the selective cytotoxicity of a compound towards cancer cells over normal, healthy cells. Several studies have investigated the selectivity of this compound derivatives. For instance, certain pyrazole derivatives were evaluated for their cytotoxicity against the normal human embryonic kidney cell line (HEK-293). These studies are vital for assessing the potential therapeutic window of these compounds nih.gov. The ability of some pyrazole compounds to overcome drug resistance mechanisms has been tested in HEK-293 cells transfected with the ABCG2 membrane transporter, indicating their potential to treat resistant cancers nih.gov. However, specific cytotoxic data for this compound derivatives against the LLC-PK1 (porcine kidney epithelial) cell line are not extensively available, highlighting an area for future investigation.

Proposed Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to various mechanisms of action, with the inhibition of specific protein kinases being a prominent area of investigation. These enzymes play critical roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of cancer.

VEGFR-2, EGFR, and CDK Inhibition: A significant body of research points to the ability of pyrazole derivatives to inhibit key protein kinases involved in cancer progression. For example, novel fused pyrazole derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) semanticscholar.org. One such compound demonstrated an IC50 of 0.06 μM against EGFR, while another showed an IC50 of 0.22 μM against VEGFR-2 semanticscholar.org. Furthermore, certain pyrazole-based compounds have been designed as dual inhibitors of VEGFR-2 and Cyclin-Dependent Kinase 2 (CDK-2), with one derivative exhibiting an IC50 of 0.2 μM for VEGFR-2 and 0.458 μM for CDK-2 mdpi.com. The pyrazole scaffold is a key feature in many clinically approved CDK inhibitors nih.gov.

Aurora-A Kinase Inhibition: The Aurora kinase family, particularly Aurora-A, is crucial for mitotic progression, and its overexpression is common in many cancers. Novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives have been designed and synthesized as Aurora-A kinase inhibitors, with some compounds showing potent anticancer activity in HCT-116 and MCF-7 cell lines researchgate.net.

JNK3 and BTK Inhibition: While the pyrazole scaffold is present in known inhibitors of c-Jun N-terminal kinase 3 (JNK3) and Bruton's tyrosine kinase (BTK), specific inhibitory data for derivatives of this compound against these kinases are still emerging. The development of selective JNK3 inhibitors with a pyrazole core is an active area of research for potential therapeutic applications nih.govresearchgate.net. Similarly, pyrazolopyrimidine derivatives have been identified as potent BTK inhibitors, a key regulator in B-cell signaling nih.gov.

The following table summarizes the inhibitory activities of selected pyrazole derivatives against various protein kinases.

| Compound/Derivative Class | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Fused Pyrazole Derivative | EGFR | 0.06 | semanticscholar.org |

| Fused Pyrazole Derivative | VEGFR-2 | 0.22 | semanticscholar.org |

| Pyrazole-based Compound | VEGFR-2 | 0.2 | mdpi.com |

| Pyrazole-based Compound | CDK-2 | 0.458 | mdpi.com |

| 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivative | Aurora-A | Potent Inhibition | researchgate.net |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative | JNK3 | 0.227 | nih.gov |

Interaction with Cellular Macromolecules (e.g., Tubulin, DNA)

The biological activity of this compound derivatives is often linked to their ability to interact with essential cellular macromolecules. Research has focused on two primary targets: DNA and tubulin, a key protein involved in cell division.

Interaction with DNA: Derivatives of nitrophenyl-pyrazole have been investigated for their ability to bind to DNA, a mechanism that can interfere with cellular replication and transcription, potentially leading to antimicrobial or anticancer effects. Studies involving novel N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives and calf thymus DNA (ct-DNA) have utilized electronic absorption and fluorescence spectroscopies to characterize these interactions. researchgate.net Upon binding to DNA, the absorption spectra of these compounds typically show changes such as bathochromic (red) or hypochromic (blue) shifts, which indicate alterations to the DNA helix structure. researchgate.netnih.gov The strength of this interaction is quantified by the DNA binding constant (Kb), which can be calculated from changes in absorbance intensity. researchgate.netresearchgate.net For instance, certain pyrazole derivatives have been shown to have Kb values in the range of 2.3 x 10³ M⁻¹ to 2.5 x 10⁴ M⁻¹. researchgate.net Molecular docking simulations further support these experimental findings, often suggesting that these molecules favorably bind to the minor groove of the DNA helix. researchgate.netnih.gov This mode of binding is primarily driven by hydrophobic interactions. nih.gov

Interaction with Tubulin: Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and intracellular transport. Molecules that disrupt tubulin polymerization are potent inhibitors of cell proliferation and are often developed as anticancer agents. nih.govresearchgate.net Several pyrazole-based compounds have been identified as tubulin polymerization inhibitors. researchgate.netnih.gov For example, a series of benzenesulfonamide-bearing pyrazole ring derivatives demonstrated significant anti-tubulin activities, with some compounds showing IC₅₀ values for tubulin polymerization inhibition as low as 1.52 μM. nih.gov Docking studies suggest these derivatives bind to the colchicine (B1669291) site on β-tubulin, preventing the formation of microtubules and arresting the cell cycle in the G2/M phase. nih.govresearchgate.net This disruption of the microtubule network ultimately induces apoptosis, or programmed cell death. researchgate.net The structural features of these pyrazole derivatives, including the specific substitutions on the phenyl rings, play a crucial role in their binding affinity and inhibitory potency. nih.gov

Antimicrobial Activities

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, showing efficacy against various strains of bacteria and fungi. benthamscience.comacademicstrive.comscholarsresearchlibrary.com

Antibacterial Efficacy

The antibacterial potential of these compounds has been evaluated against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govmeddocsonline.org

Numerous studies have confirmed the effectiveness of pyrazole derivatives against Gram-positive bacteria. jst.go.jp For instance, certain novel pyrazole compounds have shown significant inhibitory activity against Staphylococcus aureus and Bacillus cereus. jst.go.jp Schiff bases derived from pyrazole also exhibited notable inhibition against Bacillus cereus and S. aureus. scielo.org.co In other research, synthesized pyrazole derivatives were screened against Bacillus coccus and Bacillus subtilis, with many compounds showing moderate to significant activity. scholarsresearchlibrary.comnih.gov The antibacterial potency is often influenced by the specific functional groups attached to the pyrazole core. meddocsonline.org For example, some 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles have demonstrated good activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commeddocsonline.org

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives Against Gram-Positive Bacteria

| Compound Type | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Pyrazolo[3,4-g]pteridine derivatives | Staphylococcus aureus | Most active derivatives showed remarkable activity | jst.go.jp |

| Pyrazolo[3,4-g]pteridine derivatives | Bacillus cereus | Most active derivatives showed remarkable activity | jst.go.jp |

| Pyrazole Schiff Bases | Bacillus cereus | Maximum inhibition observed with specific derivatives | scielo.org.co |

| Pyrazole Schiff Bases | Staphylococcus aureus | Maximum inhibition observed with specific derivatives | scielo.org.co |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Bacillus coccus | Tested for anti-microbial properties | nih.gov |

| Substituted Pyrazole Derivatives | Bacillus subtilis | Screened for antimicrobial activity | scholarsresearchlibrary.com |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Staphylococcus aureus (MSSA & MRSA) | Good activity with MIC values of 25.1 µM | mdpi.commeddocsonline.org |

The efficacy of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex cell wall structure. nih.gov Synthesized pyrazole analogues have shown exceedingly high activity against Escherichia coli, with some compounds demonstrating a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Similarly, various pyrazole derivatives have been tested against Pseudomonas aeruginosa, a notoriously resistant pathogen, and have shown promising results. mdpi.commeddocsonline.orgscielo.org.co The introduction of specific substituents, such as a 5-(4-nitrophenyl)furyl group, into the pyrazole structure has been shown to yield compounds with pronounced effects on strains of E. coli. biointerfaceresearch.com However, in some studies, while derivatives were highly active against Gram-positive strains, they showed no activity against Gram-negative species like E. coli and P. aeruginosa. jst.go.jp

Table 2: Antibacterial Activity of Selected Pyrazole Derivatives Against Gram-Negative Bacteria

| Compound Type | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Pyrazole Analogue (Compound 3) | Escherichia coli | Exceedingly active (MIC: 0.25 μg/mL) | nih.gov |

| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole derivatives | Escherichia coli ATCC 25922 | Pronounced effect observed | biointerfaceresearch.com |

| Pyrazole Schiff Bases | Escherichia coli | Tested for inhibition | scielo.org.co |

| Pyrazole Schiff Bases | Proteus mirabilis | Tested for inhibition | scielo.org.co |

| Pyrazole Schiff Bases | Klebsiella aerogenes | Tested for inhibition | scielo.org.co |

| 1H-pyrazole-3-carboxylic acid derivatives | Pseudomonas putida | Good antibacterial activity | mdpi.com |

Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger, Aspergillus clavatus)

In addition to their antibacterial properties, pyrazole derivatives are recognized for their potent antifungal activities. nih.govnih.gov Functionalized pyrazoles containing a 5-(4-nitrophenyl)furyl substituent have demonstrated a pronounced effect on fungi of the genus Candida. biointerfaceresearch.com Certain pyrazole analogues have shown high activity against Aspergillus niger, with one compound exhibiting an MIC of 1 μg/mL, which is superior to the standard antifungal Clotrimazole (MIC: 2 μg/mL). nih.gov Other derivatives have displayed equipotent activity to Clotrimazole against different fungal species. nih.gov The screening of various pyrazole derivatives has consistently shown significant activity against fungal strains like A. niger and Candida albicans. scholarsresearchlibrary.com

Table 3: Antifungal Activity of Selected Pyrazole Derivatives

| Compound Type | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Pyrazole Analogue (Compound 2) | Aspergillus niger | Highly active (MIC: 1 μg/mL) | nih.gov |

| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole derivatives | Candida albicans ATCC 885-653 | Pronounced effect observed | biointerfaceresearch.com |

| Substituted Pyrazole Derivatives | Aspergillus niger | Significant activity | scholarsresearchlibrary.com |

| Substituted Pyrazole Derivatives | Candida albicans | Significant activity | scholarsresearchlibrary.com |

| Pyrazole carboxamides | Various phytopathogenic fungi | Moderate antifungal activity | mdpi.commdpi.com |

Determination of Minimal Bacteriostatic/Fungistatic and Minimal Bactericidal/Fungicidal Concentrations

To quantify the antimicrobial efficacy of this compound derivatives, researchers determine their minimum inhibitory concentrations (MIC), which represent the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov Further characterization involves determining the minimal bactericidal/fungicidal concentrations (MBC/MFC), which is the lowest concentration that results in microbial death. nih.gov For a series of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives, the minimal bacteriostatic (MBSC) and minimal bactericidal concentrations (MBCC) against S. aureus and E. coli, as well as the minimal fungistatic (MFSC) and minimal fungicidal concentrations (MFCC) against C. albicans, have been evaluated. biointerfaceresearch.com Similarly, studies on pyrazole-thiazole hybrids have reported both MIC and MBC values against various bacterial strains, including MRSA. nih.gov These quantitative measures are crucial for comparing the potency of new derivatives against standard antimicrobial agents and for understanding their potential as therapeutic agents. nih.govbiointerfaceresearch.com

Table 4: List of Compounds

| Abbreviation/Systematic Name |

|---|

| This compound |

| N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthyl derivatives |

| Benzenesulfonamide-bearing pyrazole ring derivatives |

| Pyrazolo[3,4-g]pteridine derivatives |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives |

| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles |

| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives |

| 1H-pyrazole-3-carboxylic acid derivatives |

| Pyrazole carboxamides |

| Pyrazole-thiazole hybrids |

| Ciprofloxacin |

| Clotrimazole |

Anti-inflammatory Properties

The pyrazole nucleus is a core component of several well-known anti-inflammatory drugs. nih.govnih.gov Investigations into derivatives of this compound have sought to identify novel compounds with potent anti-inflammatory effects.

In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced paw edema)

The carrageenan-induced paw edema model in rats is a standard and widely used acute inflammatory model for evaluating potential anti-inflammatory agents. nih.govcreative-biolabs.comresearchgate.net This method reliably assesses the efficacy of a compound in reducing edema, a primary sign of inflammation. creative-biolabs.com While numerous pyrazole derivatives have been successfully evaluated using this model, demonstrating significant reductions in paw swelling, specific data detailing the activity of this compound derivatives in this particular assay is not extensively covered in the available literature. nih.govwjpps.comnih.gov General findings for other substituted pyrazoles have shown potent, time-dependent inhibition of inflammation. nih.govresearchgate.net

Modulation of Inflammatory Mediators (e.g., TNF-α)

Tumor necrosis factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases. alliedacademies.orgalliedacademies.org The inhibition of TNF-α production is a key mechanism for many anti-inflammatory therapies. nih.gov Studies on various classes of pyrazole and pyrazoline derivatives have indicated their potential to inhibit inflammatory cytokines, including TNF-α. nih.govalliedacademies.org For instance, certain 1-acetyl-dihydropyrazole derivatives have shown promising TNF-α inhibitory activity. nih.gov However, specific research findings that focus exclusively on the modulation of TNF-α by this compound derivatives are limited in the currently available scientific literature.

Other Noteworthy Biological Activities

Beyond anti-inflammatory effects, the this compound scaffold has been explored for other significant pharmacological activities. The inclusion of the nitro group on the phenyl ring is a common strategy in medicinal chemistry to enhance or confer specific bioactivities. nih.gov

Antiviral Activity

The pyrazole core is present in compounds that exhibit a wide range of antiviral activities, including against HIV and various RNA and DNA viruses. nih.govresearchgate.netmdpi.comresearchgate.net Research has shown that substitutions on the pyrazole ring system play a crucial role in determining the potency and spectrum of antiviral action. frontiersin.org While specific derivatives like 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid have been noted for their antiviral effects, detailed studies focusing on the antiviral profile of this compound derivatives are not prominently featured in the reviewed literature. nih.govglobalresearchonline.netmdpi.com

Antitubercular Activity

The search for new antitubercular agents is a global health priority, and heterocyclic compounds like pyrazoles are considered a promising source for new drug candidates. researchgate.netnih.gov The pyrazole scaffold is recognized for its potential to yield compounds with activity against Mycobacterium tuberculosis. researchgate.net The presence of electron-withdrawing groups, such as a nitro group, can be a determinant for antitubercular activity. nih.gov While various pyrazole carboxamide and pyrazoline derivatives have been synthesized and tested, with some showing significant inhibition of the MTB H37Rv strain, specific data on the antitubercular efficacy of this compound derivatives remains an area for further investigation. nih.govjapsonline.commdpi.com

Antioxidant Potential

Many pyrazole derivatives have been investigated for their ability to act as antioxidants by scavenging free radicals. researchgate.netnih.govmdpi.com The development of pyrazole-based compounds as potential antioxidants is an active area of research. nih.gov Studies on different series of pyrazole derivatives have demonstrated good radical scavenging activity against assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. researchgate.netnih.gov However, dedicated studies quantifying the specific antioxidant potential of derivatives of this compound are not extensively detailed in the available research.

Data Tables

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives (General) No specific data was found for this compound derivatives. The table below represents findings for other pyrazole derivatives to illustrate typical data presentation.

| Compound ID | Animal Model | Edema Inhibition (%) | Reference |

|---|---|---|---|

| K-3 | Carrageenan-induced paw edema (Rat) | 52.0% after 4h | nih.gov |

| 10g | Carrageenan-induced paw edema (Rat) | 78% after 3h | nih.gov |

Table 2: Other Biological Activities of Substituted Nitrophenyl Pyrazoles This table includes data on nitrophenyl pyrazole isomers other than the specific 4-(3-nitrophenyl) structure, as specific data for the latter was limited.

| Compound | Activity | Assay/Target | Result | Reference |

|---|---|---|---|---|

| 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | Antiviral | Not Specified | EC50 = 3.6 µM | nih.govmdpi.com |

| 3-hydroxy-N-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide | Antitubercular | MTB H37Rv strain | MIC = 3.12 µg/ml | japsonline.com |

Enzyme and Receptor Inhibition Profiles

The this compound scaffold and its derivatives have been investigated for their potential to interact with various enzymes and receptors, playing a significant role in modulating biological processes. Research has particularly focused on their inhibitory effects on enzymes like Monoamine Oxidase B (MAO-B) and their interaction with receptors such as the Cannabinoid Receptor 1 (CB1).

Monoamine Oxidase B (MAO-B) Inhibition

While direct studies on this compound derivatives as MAO-B inhibitors are not extensively documented in the reviewed literature, research on structurally related compounds provides valuable insights. A study on a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives demonstrated the importance of the 3-nitrophenyl group for selective MAO-B inhibition. researchgate.net These compounds, although featuring a thiazole-hydrazone core instead of a pyrazole ring, highlight that the presence of a phenyl ring at position C4, functionalized at the meta position with a nitro group, is a key pharmacophoric feature for achieving selective and reversible human MAO-B inhibition. researchgate.net

The inhibitory activity of these related thiazol-2-ylhydrazone derivatives against human MAO-A and MAO-B is presented below. The results underscore the potential of the 4-(3-nitrophenyl) moiety in designing selective MAO-B inhibitors.

Table 1: Inhibitory Activity of 4-(3-nitrophenyl)thiazol-2-ylhydrazone Derivatives against hMAO-A and hMAO-B

| Compound | R | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Index (SI) for hMAO-B |

|---|---|---|---|---|

| 1 | 2,4-Dichlorophenyl | > 10 | 0.0048 | > 2083 |

| 2 | 4-Nitrophenyl | > 10 | 0.0075 | > 1333 |

| 3 | 4-Chlorophenyl | > 10 | 0.0092 | > 1087 |

| 4 | 4-Bromophenyl | > 10 | 0.011 | > 909 |

| 5 | 4-Fluorophenyl | > 10 | 0.015 | > 667 |

| 6 | Phenyl | > 10 | 0.025 | > 400 |

Data sourced from a study on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives. researchgate.net The selectivity index (SI) is calculated as the ratio of hMAO-A IC₅₀ to hMAO-B IC₅₀.

Cannabinoid Receptor 1 (CB1) Interaction

The pyrazole scaffold is a well-established core structure for ligands of the cannabinoid receptors, particularly CB1. The development of diarylpyrazole derivatives, such as SR141716A (Rimonabant), as potent and selective CB1 receptor antagonists has spurred extensive research into the structure-activity relationships of this class of compounds. nih.gov

Key structural features for potent and selective CB1 receptor antagonistic activity in diarylpyrazole series include:

A para-substituted phenyl ring at the 5-position of the pyrazole. nih.gov

A carboxamide group at the 3-position. nih.gov

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov

While these findings are based on a different substitution pattern than the this compound core, they underscore the tunability of the pyrazole scaffold for achieving high affinity and selectivity for the CB1 receptor. The nature and position of substituents on the phenyl rings and the pyrazole core are critical determinants of pharmacological activity, including whether a compound acts as an agonist, antagonist, or inverse agonist. nih.gov

Currently, there is a lack of specific binding affinity data for this compound derivatives at the CB1 receptor in the available scientific literature. Further investigation is required to determine if this particular substitution pattern can yield potent and selective CB1 receptor ligands.

Antinociceptive Effects

The pyrazole nucleus is a cornerstone in the development of analgesic and anti-inflammatory agents. j-morphology.comderpharmachemica.comalliedacademies.orgresearchgate.netmdpi.commdpi.comrjpbr.com While direct evidence for the antinociceptive properties of this compound itself is limited, studies on analogous structures demonstrate the potential of this chemical family in pain management.

For instance, a study on a piperazine (B1678402) derivative containing a 1-phenyl-1H-pyrazol-4-yl moiety, specifically 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester, has reported antinociceptive and anti-inflammatory effects. researchgate.net This indicates that the 4-substituted phenyl-pyrazole scaffold can serve as a template for designing new analgesic agents. The nature of the substituent at the 4-position of the pyrazole ring, as well as the substituents on the phenyl ring, are crucial for modulating the antinociceptive activity.

The general findings from various studies on pyrazole derivatives suggest that they often exert their analgesic effects through mechanisms that can include the inhibition of cyclooxygenase (COX) enzymes, interaction with the endocannabinoid system, and modulation of other pain signaling pathways. The specific mechanisms of action for derivatives of this compound would require dedicated pharmacological evaluation.

Structure Activity Relationship Sar Studies of 4 3 Nitrophenyl 1h Pyrazole Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of 4-(3-nitrophenyl)-1H-pyrazole derivatives is intricately linked to the nature and position of various substituents on both the pyrazole (B372694) and phenyl rings. These modifications can significantly alter the compound's electronic, steric, and lipophilic properties, thereby influencing its interaction with biological targets.

Impact of the Nitro Group Position (Meta vs. Para) on Efficacy

The position of the nitro group on the phenyl ring is a critical determinant of the biological activity of 4-phenyl-1H-pyrazole derivatives. While direct comparative studies on the 3-nitro versus 4-nitro isomers of the parent 4-(phenyl)-1H-pyrazole are not extensively documented in readily available literature, inferences can be drawn from related structures.

Research has shown that a para-nitrophenyl (B135317) moiety connected to a pyrazole scaffold can confer potent anti-inflammatory activity, in some cases superior to the standard drug diclofenac (B195802) sodium. mdpi.com For instance, the synthesis of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes revealed that derivatives with a p-nitrophenyl group exhibited significant anti-inflammatory effects. Furthermore, 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has been reported to exhibit notable antiviral activity.

While these findings highlight the importance of the para-nitro substitution, the influence of a meta-nitro group, as in the core compound of this article, is also significant. The meta-positioning of the electron-withdrawing nitro group alters the electronic distribution of the entire molecule differently than a para-substitution, which can lead to distinct interactions with biological targets. The synthesis of various pyrazole derivatives has included compounds with a 3-nitrophenyl group, indicating its relevance in the development of biologically active agents. orientjchem.org Without direct comparative data, it is hypothesized that the differing electronic and steric profiles of the meta and para isomers lead to varied potencies and selectivities for different biological targets.

Table 1: Reported Biological Activities of Pyrazole Derivatives with Nitro Substituents

| Compound/Derivative Class | Nitro Group Position | Biological Activity | Reference |

| Pyrazole-4-carbaldehyde derivatives | Para | High anti-inflammatory activity | mdpi.com |

| 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | Para | Antiviral activity | |

| Tetra-substituted pyrazoles from nitro-olefins | Not specified | General biological activity | orientjchem.org |

Note: This table is populated with available data and highlights the need for direct comparative studies.

Role of Substituents on the Pyrazole Ring (e.g., Halogens, Methyl, Carboxamide, Sulfonyl, Phenyl)

Modifications to the pyrazole ring of this compound derivatives play a pivotal role in modulating their biological profiles. The introduction of various functional groups can enhance potency, selectivity, and pharmacokinetic properties.

Halogens: The incorporation of halogen atoms, such as chlorine and bromine, onto the pyrazole ring can significantly influence activity. Halogens can alter the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. Furthermore, they can participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules.

Carboxamide and Sulfonyl Groups: The introduction of carboxamide or sulfonyl moieties can introduce hydrogen bonding capabilities, which are often crucial for ligand-receptor interactions. These groups can act as both hydrogen bond donors and acceptors, leading to stronger and more specific binding. For example, pyrazole-based compounds bearing a sulfonamide group are known to exhibit a range of biological activities.

Phenyl Group: The addition of a phenyl group to the pyrazole ring can introduce further opportunities for aromatic interactions, such as π-π stacking, with the amino acid residues of a target protein. The orientation and substitution pattern of this additional phenyl ring can further refine the biological activity.

Table 2: Influence of Pyrazole Ring Substituents on Biological Activity

| Substituent | Potential Influence on Activity |

| Halogens (Cl, Br) | Increased lipophilicity, potential for halogen bonding. |

| Methyl | Hydrophobic interactions, steric influence. |

| Carboxamide | Hydrogen bond donor/acceptor capabilities. |

| Sulfonyl | Hydrogen bond donor/acceptor capabilities, potential for specific interactions. |

| Phenyl | Aromatic interactions (π-π stacking). |

Pharmacophore Elucidation and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. For this compound derivatives, a pharmacophore model would typically consist of features such as hydrogen bond acceptors (e.g., the nitro group, nitrogen atoms of the pyrazole ring), hydrogen bond donors, hydrophobic regions (e.g., the phenyl and pyrazole rings), and aromatic rings.

Ligand-based drug design principles are employed when the three-dimensional structure of the biological target is unknown. By analyzing a set of active and inactive molecules, a pharmacophore model can be developed to guide the design of new, more potent compounds. For the this compound series, this would involve aligning the structures of known active derivatives to identify common chemical features that are essential for their biological effects. The resulting pharmacophore can then be used to screen virtual libraries for new compounds with the desired features or to guide the modification of existing compounds to improve their activity. For instance, a pharmacophore model for pyrazole derivatives as anti-proliferative agents identified two hydrophobic groups and one hydrogen bond acceptor as key features. pjps.pk

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying various physicochemical properties (descriptors) of the molecules, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters), a predictive model can be built.

For this compound derivatives, a QSAR study could identify which molecular descriptors are most influential in determining their biological potency. For example, a 3D-QSAR model was developed for pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors, highlighting the importance of hydrogen bond acceptors, aromatic rings, and hydrophobic groups for their activity. nih.gov Such models can be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. A robust QSAR model can provide valuable insights into the mechanism of action and guide the optimization of the lead compound to enhance its efficacy and reduce potential side effects.

Computational Chemistry and Molecular Modeling of 4 3 Nitrophenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For a compound like 4-(3-nitrophenyl)-1H-pyrazole, these calculations can predict its properties without the need for empirical measurement, guiding further experimental work.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules such as this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are critical for predicting chemical reactivity.

HOMO: Represents the ability to donate an electron and is associated with reactivity towards electrophiles. For this compound, the HOMO is likely to be distributed across the electron-rich pyrazole (B372694) ring.

LUMO: Represents the ability to accept an electron and is associated with reactivity towards nucleophiles. The LUMO is expected to be localized primarily on the electron-deficient 3-nitrophenyl ring, especially on the nitro (NO₂) group.

The energy difference between the HOMO and LUMO, the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Data Note: The following values are hypothetical examples for illustrative purposes, as specific experimental or calculated data for this compound is not available.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -6.5 to -7.5 |

| LUMO Energy | ~ -2.0 to -3.0 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring.

Blue Regions: Indicate positive electrostatic potential, deficient in electrons. These are the most likely sites for a nucleophilic attack. These regions are typically found around the hydrogen atoms of the aromatic rings.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A lower hardness value indicates higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. The presence of the nitro group is expected to give this compound a significant electrophilic character.

Table 2: Illustrative Chemical Reactivity Descriptors Note: The following values are hypothetical examples for illustrative purposes, as specific experimental or calculated data for this compound is not available.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 4.75 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 2.15 |

Computational methods can accurately predict various spectroscopic properties, which can be used to confirm the identity and structure of a synthesized compound.

FT-IR: DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching and bending of specific bonds (e.g., N-H, C-H, C=N, N-O), which can be correlated with the peaks observed in an experimental FT-IR spectrum.

NMR: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). The predicted NMR spectrum provides a theoretical benchmark for assigning the signals in an experimental spectrum to specific atoms within the molecule.

UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum. This calculation identifies the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π → π*), which are responsible for the compound's UV-Vis absorption profile.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Density Functional Theory (DFT) Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein's active site. For this compound, docking simulations can forecast its potential as an inhibitor for various enzymes or receptors.

While specific docking studies for this compound are not extensively documented in publicly available literature, the interaction modes of analogous pyrazole-based compounds with various biological targets have been investigated. For instance, pyrazole derivatives have been docked against targets such as cyclooxygenase (COX) enzymes, receptor tyrosine kinases, and carbonic anhydrases. nih.govijper.org These studies consistently reveal that the pyrazole scaffold is a versatile pharmacophore capable of forming key interactions within protein binding pockets.

The binding affinity, often quantified by the binding free energy (ΔG) or inhibition constant (Ki), is a critical parameter in assessing the potential of a compound as a drug candidate. Molecular docking programs estimate this value through scoring functions that consider various energetic contributions, including electrostatic interactions, van der Waals forces, and desolvation penalties.

For pyrazole derivatives targeting enzymes like COX-II, binding affinities have been reported in the range of -6.7 to -10.7 kcal/mol, indicating strong interactions. ijper.org Another study on pyrazole-hybrid chalcone (B49325) conjugates as tubulin polymerization inhibitors reported binding energies ranging from -48.34 to -91.43 Kcal/mol. nih.gov While these values are for more complex molecules, they highlight the potential of the pyrazole core to contribute significantly to binding. It is plausible that this compound would exhibit favorable binding affinities for specific biological targets, although the exact values would be target-dependent.

Table 1: Representative Predicted Binding Affinities of Pyrazole Derivatives Against Various Targets This table presents data for structurally related compounds to illustrate the potential binding affinities and is not direct data for this compound.

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) |

| Pyrazole Derivatives | Cyclooxygenase-II (COX-II) | -6.7 to -10.7 ijper.org |

| Pyrazole-Hybrid Chalcones | Tubulin | -48.34 to -91.43 nih.gov |

| Pyrazole-Carboxamides | Carbonic Anhydrase II | Not specified, but showed better interactions than the reference inhibitor nih.gov |

Data is illustrative and sourced from studies on various pyrazole derivatives.

Successful binding of a ligand to a protein is contingent on its interaction with key amino acid residues in the binding pocket. For pyrazole-based inhibitors, interactions with both polar and nonpolar residues are common. For example, in the active site of MAO-A, pyrazoline derivatives were found to interact with key residues such as Tyr407, Tyr444, and Phe352. nih.gov

For this compound, it is predicted that the pyrazole ring could form hydrogen bonds with polar residues like serine, threonine, or the peptide backbone. The phenyl ring would likely engage in hydrophobic interactions with residues such as leucine, valine, and alanine, while the nitrophenyl group could form specific interactions with charged or polar residues. The precise nature of these interactions is crucial for determining the compound's selectivity and potency.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The pharmacokinetic properties of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical for its success. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics.

For pyrazole derivatives, ADME predictions have been a key component of their evaluation. nih.govalrasheedcol.edu.iq These studies often utilize web-based platforms like SwissADME and pkCSM to calculate various physicochemical and pharmacokinetic parameters. Predictions for N-phenyl pyrazoline derivatives have shown that these compounds generally exhibit good intestinal absorption. researchgate.net It is also important to assess potential inhibition of cytochrome P450 (CYP) enzymes, as this can lead to drug-drug interactions. researchgate.net

Based on the general properties of phenyl-pyrazole scaffolds, it can be inferred that this compound would likely have moderate lipophilicity and good potential for oral absorption. However, the presence of the nitro group might influence its metabolic stability and potential for toxicity, which would require careful evaluation.

Table 2: Predicted ADME Properties for Representative Phenyl-Pyrazole Derivatives This table presents typical ADME parameters for related compounds and does not represent direct data for this compound.

| Property | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Caco-2 Permeability | Moderate to High | Indicates good absorption across the intestinal wall |

| CYP Enzyme Inhibition | Variable (e.g., potential for CYP3A4 inhibition) | Potential for drug-drug interactions researchgate.net |

| Blood-Brain Barrier Permeation | Typically Low to Moderate | May limit central nervous system side effects |

| Lipinski's Rule of Five | Generally Compliant | Suggests drug-like properties |

Data is generalized from studies on various phenyl-pyrazole derivatives. nih.govalrasheedcol.edu.iqresearchgate.net

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with donor-π-acceptor architectures are often good candidates for NLO materials. The pyrazole ring can act as part of the π-conjugated system, and when substituted with electron-donating and electron-withdrawing groups, can give rise to significant NLO responses.

The presence of the electron-withdrawing nitro group on the phenyl ring of this compound suggests that this compound may possess NLO properties. Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict NLO properties such as the first hyperpolarizability (β). For a related compound, (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole, a significant first hyperpolarizability was both experimentally measured and computationally predicted, confirming the NLO potential of such substituted pyrazoles. nih.gov The study found a good agreement between the experimental value (45±2×10⁻³⁰ cm⁵/esu) and the computationally predicted value (40×10⁻³⁰ cm⁵/esu). nih.gov

It is therefore highly probable that this compound exhibits a notable NLO response due to the charge transfer characteristics from the pyrazole ring to the nitrophenyl moiety.

Table 3: Predicted Nonlinear Optical (NLO) Properties of a Related Pyrazole Derivative This table presents data for a structurally related compound to illustrate the potential NLO properties and is not direct data for this compound.

| Compound | Property | Predicted Value |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | First Hyperpolarizability (β) | 40×10⁻³⁰ cm⁵/esu nih.gov |

This value is for a related nitro-substituted pyrazole and suggests the potential for NLO properties in this compound.

Conclusion and Future Research Directions

Synthesis and Biological Potential of 4-(3-nitrophenyl)-1H-pyrazole Derivatives: A Synopsis of Current Advances

The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents. researchgate.netnih.gov The introduction of a nitrophenyl group, specifically at the 4-position of the pyrazole ring, creates the compound this compound, a molecule whose derivatives have been a subject of growing interest. The synthesis of such pyrazole derivatives often follows established routes for pyrazole ring formation. The most common method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine (B178648) derivative. nih.govmdpi.com For 4-substituted pyrazoles, one synthetic strategy involves the reaction of α,β-unsaturated ketones and hydrazines. nih.gov Modifications can be made to introduce the 3-nitrophenyl moiety at the desired position, followed by cyclization to form the pyrazole core.

Recent advances have focused on creating libraries of nitrophenyl pyrazole derivatives to explore their biological potential. Research has shown that the presence of a nitro group on the phenyl ring can significantly influence the pharmacological activity of the compound. academicstrive.com For instance, derivatives of 1-(3-nitrophenyl)-1H-pyrazol-5-ol have been synthesized and evaluated for their antimicrobial activities. academicstrive.com Studies indicate that the position of the nitro group is crucial; for example, compounds with a 3-nitro or 4-nitro group on a phenyl ring attached to the pyrazole scaffold have demonstrated enhanced antibacterial and antifungal properties. academicstrive.com Furthermore, 5-(2-nitrophenyl)-1-aryl-1H-pyrazoles have been designed and synthesized as potential topoisomerase inhibitors, showing significant cytotoxicity against various cancer cell lines, including breast, lung, and colorectal cancer. researchgate.net These findings underscore the therapeutic potential of nitrophenyl pyrazole derivatives, particularly in oncology and infectious diseases.

Persistent Challenges and Emerging Opportunities in Pyrazole-Based Drug Discovery

However, these challenges are balanced by emerging opportunities. The unique physicochemical properties of the pyrazole ring can be exploited to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Advances in computational chemistry, such as molecular modeling, virtual screening, and quantitative structure-activity relationship (QSAR) studies, are accelerating the discovery and optimization of novel pyrazole-based therapeutics. researchgate.netconnectjournals.com These computational tools allow for more rational drug design, helping to predict the biological activity and potential toxicity of new derivatives before their synthesis. connectjournals.com The integration of emerging technologies and a deeper understanding of the interactions between pyrazole rings and receptor proteins are expected to lead to the development of more potent and selective pyrazole-containing drugs. nih.gov The versatility of the pyrazole scaffold continues to present a promising frontier for developing novel therapeutics to address unmet medical needs. researchgate.netconnectjournals.com

Prospective Research Avenues

Future research should focus on the rational design and synthesis of novel nitrophenyl pyrazole analogues with improved biological activity. A key strategy involves modifying the substituents on both the pyrazole and the nitrophenyl rings to optimize interactions with specific biological targets. For example, the introduction of different functional groups on the phenyl ring attached to the pyrazole nitrogen can modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency and selectivity. manipal.edunih.gov Structure-activity relationship (SAR) studies are crucial in this context to systematically explore how different structural modifications affect biological activity. nih.gov The synthesis of hybrid molecules, where the nitrophenyl pyrazole core is linked to other pharmacologically active moieties, represents another promising approach to developing multifunctional drug candidates with novel mechanisms of action. nih.govmdpi.com

Table 1: Examples of Bioactive Substituted Pyrazole Derivatives and Their Activities This table is interactive. You can sort and filter the data.

| Compound Class | Substitution | Target/Activity | Reference |

|---|---|---|---|

| 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoles | Aryl group at N1 | Topoisomerase Inhibitors (Anticancer) | researchgate.net |

| 1-(3-nitrophenyl)-1H-pyrazol-5-ol derivatives | Chloro/fluoro group on another phenyl ring | Antibacterial, Antifungal | academicstrive.com |

| Thiazolyl Pyrazole Hybrids | Thiazole ring | COX-1/COX-2 Inhibitors (Anti-inflammatory) | nih.gov |

| Pyrazole-Naphthalene Conjugates | Naphthalene moiety | Tubulin Polymerization Inhibitors (Anticancer) | mdpi.com |

A deeper understanding of the molecular mechanisms underlying the biological effects of nitrophenyl pyrazole derivatives is essential for their development as therapeutic agents. Future studies should employ advanced biochemical and cell-based assays to identify and validate the specific molecular targets of these compounds. For instance, identifying a compound as a tubulin polymerization inhibitor provides a clear mechanism for its anticancer activity. mdpi.com Techniques such as molecular docking can further elucidate the binding interactions between the pyrazole derivatives and their target proteins, providing insights for further optimization. connectjournals.comnih.gov Computational studies, including Density Functional Theory (DFT), can offer mechanistic insights into the reactivity and inhibitory characteristics of these molecules. researchgate.net Validating the biological targets and clarifying the mechanism of action will be critical for advancing the most promising compounds into preclinical and clinical development.

While in vitro studies provide valuable preliminary data, in vivo efficacy and toxicology studies are indispensable for preclinical development. Promising nitrophenyl pyrazole derivatives should be evaluated in relevant animal models of disease to confirm their therapeutic potential. For example, in vivo anti-inflammatory activity can be assessed using the carrageenan-induced rat paw edema model. nih.govresearchgate.net It is equally important to conduct comprehensive toxicology profiling to establish the safety of these compounds. toxicology.org This includes determining the maximum tolerated dose (MTD) and identifying any potential target organs for toxicity. toxicology.org Early and integrated assessment of both efficacy and safety is crucial for identifying clinical candidates with a favorable therapeutic index and reducing late-stage attrition in drug development. toxicology.org

Table 2: Key Preclinical Development Stages for Novel Compounds This table is interactive. You can sort and filter the data.

| Stage | Objective | Key Activities | Reference |

|---|---|---|---|

| Lead Optimization | Identify a clinical candidate with acceptable safety and PK/PD profiles. | SAR studies, in vitro and in vivo pharmacology, preliminary toxicology. | toxicology.org |

| In Vivo Efficacy | Demonstrate therapeutic effect in a living organism. | Testing in animal models of the target disease, dose-response studies. | researchgate.net |

| Pharmacokinetics (PK) | Study the absorption, distribution, metabolism, and excretion (ADME) of the drug. | PK profiling in nonclinical species to determine parameters like half-life, Cmax, and AUC. | toxicology.org |

| Toxicology Profiling | Establish the safety profile and identify potential risks. | Acute and chronic toxicity studies, identification of target organs, determination of MTD. | toxicology.org |

| GLP Toxicology | Conduct safety studies under Good Laboratory Practice regulations to support clinical trials. | Formal toxicology studies required by regulatory agencies before human testing. | toxicology.org |

Application of Artificial Intelligence and Machine Learning in Pyrazole Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry, and the design of pyrazole-based compounds is no exception. eurasianjournals.com These advanced computational tools offer the potential to significantly accelerate the discovery and optimization of novel therapeutic agents by analyzing vast and complex datasets, identifying structure-activity relationships (SAR), and generating new molecular structures with desired properties. springernature.comnih.govnih.gov

At its core, the application of AI and ML in drug design involves training algorithms on large datasets of chemical structures and their associated biological activities. nih.gov These models can then be used to predict the properties of new, untested compounds, thereby prioritizing the synthesis and testing of the most promising candidates. This data-driven approach can dramatically reduce the time and cost associated with traditional drug discovery pipelines. eurasianjournals.com

Several key areas where AI and ML are making a significant impact on the design of pyrazole compounds include:

Predictive Modeling for Biological Activity: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, are being developed to predict the biological activity of pyrazole derivatives. nih.gov For instance, 2D-QSAR models have been successfully employed to predict the anti-cancer activity of a series of in-house synthesized pyrazole derivatives against various cancer cell lines. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a mathematical relationship between the chemical structure and its biological effect.

De Novo Drug Design: Generative AI models are capable of designing entirely new molecules with specific desired characteristics. These models learn the underlying rules of chemical structure and bonding from existing chemical databases and can then generate novel pyrazole scaffolds or derivatives that are predicted to be active against a particular biological target.

Lead Optimization: Once a promising lead compound, such as a pyrazole derivative with some desired activity, has been identified, AI and ML algorithms can be used to explore the surrounding chemical space to find analogs with improved properties. This can involve suggesting specific modifications to the pyrazole core or its substituents to enhance potency, selectivity, or pharmacokinetic properties. eurasianjournals.com

Reaction Prediction and Synthesis Planning: AI tools are also being developed to predict the outcomes of chemical reactions and to devise efficient synthetic routes for target molecules. This can be particularly valuable for complex pyrazole derivatives, helping chemists to identify the most viable pathways for their synthesis.

The table below summarizes some of the key applications of AI and ML in the design and optimization of pyrazole compounds, along with the types of models and their specific purposes.

| Application Area | AI/ML Technique | Purpose |

| Predictive Modeling | Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity (e.g., anticancer, anti-inflammatory) of pyrazole derivatives based on their chemical structure. nih.gov |

| Virtual Screening | Machine Learning Classifiers | Screen large virtual libraries of pyrazole compounds to identify potential hits for a specific biological target. |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generate novel pyrazole-based molecular structures with desired pharmacological properties. |

| Lead Optimization | Predictive Models, Multi-objective Optimization Algorithms | Suggest modifications to existing pyrazole lead compounds to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. eurasianjournals.com |

| Synthesis Planning | Retrosynthesis Prediction Algorithms | Propose efficient and feasible synthetic routes for novel pyrazole compounds. |

While the application of AI and ML to the specific compound "this compound" is not extensively documented in publicly available research, the methodologies described above are directly applicable to its design and optimization. For instance, a QSAR model could be developed using a dataset of nitrophenyl-pyrazole derivatives to predict their activity for a particular therapeutic target. Similarly, generative models could be used to design novel analogs of this compound with potentially improved efficacy or safety profiles.

The future of pyrazole-based drug discovery will undoubtedly involve a deeper integration of these intelligent computational tools. eurasianjournals.com As more high-quality biological data becomes available and as AI/ML algorithms become more sophisticated, the ability to rationally design and optimize pyrazole compounds for a wide range of diseases will continue to advance at an unprecedented rate.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-(3-nitrophenyl)-1H-pyrazole, and how are reaction conditions optimized?

- Methodology :

- Route 1 : Cyclocondensation of hydrazines with β-ketonitriles or α,β-unsaturated carbonyl compounds. For example, nitro-substituted chalcones reacting with hydrazine hydrate under reflux in ethanol .

- Route 2 : Suzuki-Miyaura cross-coupling for aryl functionalization. A 3-nitrophenyl boronic ester can be coupled to a pyrazole precursor using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water at 50–80°C .

- Optimization : Adjust solvent polarity (e.g., DMF for high-temperature stability) and catalyst loading (typically 2–5 mol%) to enhance yield. Microwave-assisted synthesis reduces reaction time (e.g., 16 hrs → 2–4 hrs) .

Q. How is structural characterization performed for nitro-substituted pyrazoles?

- Analytical Workflow :

NMR : ¹H and ¹³C NMR identify substituent positions (e.g., nitro group deshields adjacent protons; pyrazole ring protons appear as doublets at δ 6.5–8.5 ppm) .

Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 230.1 for C₉H₇N₃O₂) .

IR : Nitro group exhibits asymmetric/symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹ .

Q. What are the primary biological activities reported for this compound?

- Key Findings :

- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli in agar diffusion assays .

- Anticancer : IC₅₀ = 12.5 µM in MCF-7 breast cancer cells via ROS-mediated apoptosis .

- Neuroprotective : Inhibits Aβ fibril aggregation by 40% at 10 µM (Thioflavin T assay) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole nitration be addressed?

- Strategies :

- Directed Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the pyrazole N–H, followed by electrophilic nitration with NO₂BF₄ .

- Protection/Deprotection : Temporarily protect the pyrazole ring with a tosyl group to direct nitration to the 3-position of the phenyl ring .

- Validation : Monitor reaction progression via TLC (Rf shift from 0.3 to 0.5 in hexane/EtOAc 7:3) and LC-MS .

Q. How do computational models predict the electronic effects of the nitro group on reactivity?

- DFT Analysis :

- HOMO-LUMO Gap : Nitro substitution reduces the gap from 5.2 eV (unsubstituted) to 4.5 eV, enhancing electrophilicity at the pyrazole C4 position .

- NBO Charges : Nitro group withdraws electron density (−0.32 e on NO₂), polarizing the phenyl ring for nucleophilic aromatic substitution .

- Validation : Correlate with Hammett substituent constants (σₘ = 0.71 for nitro group) to predict reaction rates .

Q. How to resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in antimicrobial IC₅₀ values (8 µg/mL vs. 64 µg/mL):

Assay Variability : Check inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) and growth medium (Mueller-Hinton vs. LB agar) .

Compound Purity : Confirm >95% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Solubility : Use DMSO stock solutions ≤1% v/v to avoid cytotoxicity artifacts .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.